molecular formula C11H8N4O2 B2677425 6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine CAS No. 1485304-01-5

6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine

Cat. No.: B2677425
CAS No.: 1485304-01-5
M. Wt: 228.211
InChI Key: IDAMXPVSPPMUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine is a quinazoline derivative known for its potential biological activities. Quinazoline derivatives have been widely studied due to their diverse pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . The compound’s structure features a quinazoline core substituted with a nitro group at the 6-position and a prop-2-yn-1-yl group at the N-position, making it a unique molecule for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products Formed

    Reduction: 6-amino-N-(prop-2-yn-1-yl)quinazolin-4-amine.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

    Cyclization: Fused ring quinazoline systems.

Scientific Research Applications

6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    6-nitroquinazoline: Lacks the prop-2-yn-1-yl group but shares the quinazoline core and nitro substitution.

    N-(prop-2-yn-1-yl)quinazolin-4-amine: Lacks the nitro group but has the same quinazoline core and prop-2-yn-1-yl substitution.

Uniqueness

6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine is unique due to the presence of both the nitro group and the prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6-nitro-N-prop-2-ynylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-2-5-12-11-9-6-8(15(16)17)3-4-10(9)13-7-14-11/h1,3-4,6-7H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAMXPVSPPMUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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